4-Benzylpiperazin-2-one
Overview
Description
4-Benzylpiperazin-2-one is a chemical compound with the formula C11H14N2O and a molecular weight of 190.24 g/mol .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of 4-Benzylpiperazin-2-one consists of a benzyl group attached to a piperazine ring at one nitrogen atom and a carbonyl group at the 2-position of the piperazine ring .Chemical Reactions Analysis
The synthesis of 4-Benzylpiperazin-2-one involves the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Physical And Chemical Properties Analysis
4-Benzylpiperazin-2-one has a molecular weight of 190.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±35.0 °C at 760 mmHg, and a melting point of 148-155ºC .Scientific Research Applications
Medicinal Chemistry
4-Benzylpiperazin-2-one is a derivative of piperazine. Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the modification of carbon-hydrogen bonds in organic compounds, which is a critical step in the synthesis of complex molecules from simple precursors .
Synthesis of Novel Compounds
A series of novel 4-(3-(4-benzylpiperazin-1-yl) propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes . This process uses sodium cyanoborohydride in methanol .
Antimicrobial Activity
The representative analogs of 4-Benzylpiperazin-2-one were screened for in vitro antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity .
Molecular Modeling
The docking simulation of the most active eight piperazine chromen-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Drug Discovery
In recent years, coumarin-based piperazine nuclides have gained considerable attention in drug discovery . The inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .
Mechanism of Action
Target of Action
4-Benzylpiperazin-2-one, also known as Benzylpiperazine (BZP), primarily targets the serotonergic and dopaminergic receptor systems . It has been shown to have a mixed mechanism of action, acting in a similar fashion to MDMA .
Mode of Action
BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation . This interaction with its targets results in changes that are similar to the effects of amphetamine, although BZP’s dosage is roughly 10 times higher by weight .
Biochemical Pathways
The primary biochemical pathway affected by BZP is the serotonin pathway. By acting on the serotonin reuptake transporter, BZP increases the concentration of serotonin in the extracellular fluids surrounding the cell . This leads to increased activation of the serotonergic system, resulting in effects similar to those of amphetamine .
Pharmacokinetics
It is known that bzp is metabolized in the liver and excreted renally . The elimination half-life of BZP is approximately 5.5 hours
Result of Action
The molecular and cellular effects of BZP’s action are primarily related to its stimulant and euphoriant properties . Several studies have found that the effects of BZP are similar to amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466485 | |
Record name | 4-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylpiperazin-2-one | |
CAS RN |
13754-41-1 | |
Record name | 4-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-oxopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research presented in the paper "Synthesis and Reaction of 1-Substituted-4-benzylpiperazin-2-ones"?
A1: This research focuses on developing and optimizing synthetic routes for 1-substituted-4-benzylpiperazin-2-one derivatives. [] The authors explore different reaction conditions and reagents to achieve efficient and versatile synthesis of these compounds. The study primarily focuses on the chemical synthesis aspect, aiming to provide a foundation for further exploration of these compounds' potential applications.
Q2: Why is the synthesis of 1-substituted-4-benzylpiperazin-2-ones significant in the field of organic chemistry?
A2: The significance of this research lies in the fact that piperazin-2-one derivatives, especially those with substitutions at the 1 and 4 positions, are considered privileged scaffolds in medicinal chemistry. [] This means they often exhibit a broad range of biological activities. Therefore, developing efficient synthetic routes for these compounds is crucial for expanding chemical libraries and facilitating the discovery of new drug candidates or materials with desirable properties.
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